molecular formula C9H12N2O2 B2807111 1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1349717-51-6

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2807111
CAS RN: 1349717-51-6
M. Wt: 180.207
InChI Key: YLDSVEAFVUGTAN-UHFFFAOYSA-N
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Description

1-Cyclobutyl-5-methyl-1H-pyrazole-3-carboxylic acid (CBMP) is a cyclic organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered aromatic ring consisting of three carbon atoms and two nitrogen atoms. CBMP has been studied for its ability to interact with proteins, as well as its potential to act as an inhibitor of enzymes.

Scientific Research Applications

Structural and Spectral Investigations

Research has focused on the experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These studies include characterizations by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, providing valuable insights into the structure and properties of similar compounds (Viveka et al., 2016).

Reactions and Synthesis

The compound has been used in the study of reactions like ester and formyl group competition in cyclobutene electrocyclic reactions. Such studies help in understanding the reaction mechanisms and predicting outcomes in organic synthesis (Niwayama & Houk, 1992).

Coordination Chemistry

Pyrazole-dicarboxylate acid derivatives are utilized in coordination chemistry, particularly in synthesizing and studying mononuclear CuII/CoII coordination complexes. These studies contribute to the development of new materials with potential applications in catalysis and materials science (Radi et al., 2015).

Development of Novel Compounds

Research includes synthesizing new pyrazole derivatives for potential applications in various fields, such as antimicrobial and antioxidant activities. These efforts are crucial for developing new therapeutic agents (Umesha et al., 2009).

Catalysis and Medicinal Chemistry

The compound is instrumental in creating polychelated ligands for use in medicinal chemistry and metal complex catalysis. This is part of broader research aiming to develop novel ligands based on pyrazole carboxylic acids (Dalinger et al., 2020).

Corrosion Inhibition

Pyrazole derivatives, closely related to the compound , have been evaluated as corrosion inhibitors for steel in acidic environments, which is significant for industrial applications (Herrag et al., 2007).

properties

IUPAC Name

1-cyclobutyl-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-5-8(9(12)13)10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDSVEAFVUGTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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